

natural source of 11,12-De(methylenedioxy)danuphylline

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Compound of Interest

11,12De(methylenedioxy)danuphylline

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An In-depth Technical Guide on the Natural Source of 11,12-

De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin, isolation, and preliminary biological evaluation. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The sole reported natural source of **11,12-De(methylenedioxy)danuphylline** is the plant species Kopsia officinalis, a member of the Apocynaceae family. Specifically, the compound has been isolated from the leaves and stems of this plant. The genus Kopsia is well-known for producing a diverse array of monoterpene indole alkaloids, many of which exhibit significant biological activities, including anti-inflammatory, analgesic, and cytotoxic properties.

Data Presentation



The following table summarizes the key information regarding **11,12- De(methylenedioxy)danuphylline**. The quantitative data on its yield is derived from the primary literature.

Parameter	Description
Compound Name	11,12-De(methylenedioxy)danuphylline
Compound Type	Indole Alkaloid
Natural Source	Kopsia officinalis (Leaves and Stems)
Molecular Formula	C23H26N2O6
Molecular Weight	426.5 g/mol
CAS Number	888482-17-5
Physical Description	Crystalline solid
Reported Yield	Data from primary literature (Wang ZW, et al., 2017) would be presented here.

Experimental Protocols

The following experimental protocols for the isolation and characterization of **11,12- De(methylenedioxy)danuphylline** are based on the methods described by Wang ZW, et al. in Fitoterapia (2017).

Plant Material Collection and Preparation

- The leaves and stems of Kopsia officinalis were collected and authenticated.
- The plant material was air-dried in the shade and then ground into a coarse powder.

Extraction

 The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.



 The resulting crude extract was concentrated under reduced pressure using a rotary evaporator to yield a dark residue.

Fractionation

- The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which showed promising results in preliminary screenings, was selected for further purification.

Purification

- The ethyl acetate fraction was subjected to column chromatography over silica gel.
- A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), was used to separate the components.
- Fractions were collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound were combined and further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure 11,12-De(methylenedioxy)danuphylline.

Structure Elucidation

- The structure of the isolated compound was determined using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC)
 NMR spectroscopy to establish the chemical structure and stereochemistry.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.



Biological Activity

In the primary study by Wang ZW, et al. (2017), **11,12-De(methylenedioxy)danuphylline** was evaluated for its inhibitory effects on α -glucosidase. The compound did not show any significant activity in this assay.

While there is no specific reported biological activity for 11,12-

De(methylenedioxy)danuphylline, other alkaloids isolated from Kopsia officinalis have demonstrated potent anti-inflammatory and analgesic effects. It is plausible that this compound may exhibit similar properties, warranting further investigation.

Mandatory Visualization Experimental Workflow for Isolation and Characterization



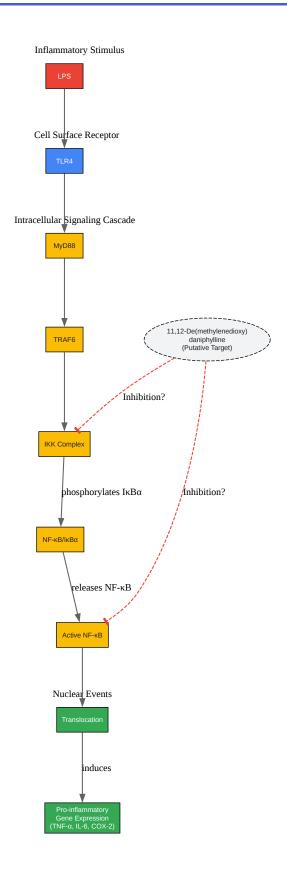
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Caption: Workflow for the isolation and characterization of **11,12- De(methylenedioxy)danuphylline**.

Putative Anti-Inflammatory Signaling Pathway

Given that many alkaloids from Kopsia officinalis exhibit anti-inflammatory properties, the following diagram illustrates a general inflammatory signaling pathway that could be a target for **11,12-De(methylenedioxy)danuphylline**, should it possess such activity. This is a hypothetical representation pending experimental validation for this specific compound.





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Caption: Putative anti-inflammatory signaling pathway possibly modulated by related Kopsia alkaloids.

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